Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Overview
Description
“Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 1345847-71-3 . It has a molecular weight of 237.23 and its IUPAC name is methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12FNO3/c1-17-11(16)12(6-7-12)10(15)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate” is a solid at room temperature . It has a molecular weight of 237.23 .Scientific Research Applications
Antibacterial Properties : Fluoronaphthyridines, including derivatives of cyclopropanecarboxylate, have shown potential as antibacterial agents. For instance, certain compounds have demonstrated enhanced in vitro and in vivo antibacterial activities, especially with specific substitutions (Bouzard et al., 1992).
Chemical Synthesis and Stability : Studies on the hydrolysis kinetics of various 1-carbamoyl-5-fluorouracil derivatives, including those similar to Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, provide insights into their stability and reactivity in different conditions. These derivatives hydrolyze to yield 5-fluorouracil, indicating their potential in chemical synthesis (Buur & Bundgaard, 1985).
Molecular Structure and Optical Properties : Studies on the molecular structure, HOMO-LUMO, and hyperpolarizability of related compounds, such as Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, suggest potential applications in nonlinear optical properties. This research provides a basis for understanding the electronic properties and stability of similar fluorinated compounds (Sheena Mary et al., 2014).
Antitumor Applications : Certain derivatives, like CHM-1-P-Na synthesized from 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, exhibit promising antitumor activities. This indicates the potential of similar fluorinated cyclopropanecarboxylate compounds in cancer research and treatment (Li-Chen Chou et al., 2010).
Drug Development for Neurodegenerative Diseases : Compounds like CHF5074, a γ‐secretase modulator, demonstrate the potential of cyclopropanecarboxylate derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's. This research contributes to the understanding of how these compounds can influence brain β‐amyloid pathology (Imbimbo et al., 2009).
Safety And Hazards
properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-17-11(16)12(6-7-12)10(15)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDPQDMNWOYLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | |
CAS RN |
1345847-71-3 | |
Record name | Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H3F16H8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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